Cas no 801228-38-6 (1-(diphenylamino)-3-(methylamino)propan-2-ol)

1-(diphenylamino)-3-(methylamino)propan-2-ol structure
801228-38-6 structure
Product name:1-(diphenylamino)-3-(methylamino)propan-2-ol
CAS No:801228-38-6
MF:C16H20N2O
MW:256.343
CID:3057363
PubChem ID:3159307

1-(diphenylamino)-3-(methylamino)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(diphenylamino)-3-(methylamino)propan-2-ol
    • SR-01000324529-1
    • 1-Diphenylamino-3-methylamino-propan-2-ol
    • AP-124/43238135
    • AKOS000270544
    • 1-(methylamino)-3-(N-phenylanilino)propan-2-ol
    • CS-0357938
    • 1-(diphenylamino)-3-(methylamino)-2-propanol
    • CHEMBL1720482
    • SMR000290433
    • STK927662
    • HMS2689F13
    • AKOS016039995
    • SR-01000324529
    • F1986-0016
    • 801228-38-6
    • MLS000764828
    • Inchi: InChI=1S/C16H20N2O/c1-17-12-16(19)13-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17,19H,12-13H2,1H3
    • InChI Key: YENJFIYRYULCHU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 256.157563266Da
  • Monoisotopic Mass: 256.157563266Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

1-(diphenylamino)-3-(methylamino)propan-2-ol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(diphenylamino)-3-(methylamino)propan-2-ol Related Literature

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